TSHR-NAM-S37a -

TSHR-NAM-S37a

Catalog Number: EVT-1535668
CAS Number:
Molecular Formula: C25H20N2O3S2
Molecular Weight: 460.566
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TSHR-NAM-S37a is a novel highly selective negative allosteric modulator (NAM) of thyrotropin receptor (TSHR), binding at the ectodomain/TMD interface, between the converging helix, ECL1 and the IA, noncompetitively inhibiting PAM-C2-activation.
Overview

TSHR-NAM-S37a is a highly selective negative allosteric modulator of the thyrotropin receptor (TSHR). This compound has gained attention due to its ability to bind at the ectodomain/transmembrane domain (TMD) interface, thereby inhibiting the receptor's activation by thyroid-stimulating hormone (TSH) and positive allosteric modulators (PAMs). The discovery of TSHR-NAM-S37a is significant for potential therapeutic applications in treating conditions such as hyperthyroidism and Graves' disease, where modulation of TSHR activity is crucial.

Source

The compound TSHR-NAM-S37a was developed through research efforts aimed at understanding the allosteric modulation of TSHR. It is derived from a racemic mixture known as S37, which was separated into its enantiomers, with S37a being the active form. The research was primarily conducted by Marcinkowski et al., who provided comprehensive insights into the binding characteristics and functional implications of this compound in relation to TSHR signaling pathways .

Classification

TSHR-NAM-S37a is classified as a negative allosteric modulator. Allosteric modulators are compounds that bind to a site on a receptor distinct from the active site, leading to changes in receptor activity. In the case of TSHR-NAM-S37a, it specifically inhibits receptor activation by blocking interactions between TSH and PAMs at the ectodomain/TMD interface .

Synthesis Analysis

Methods

The synthesis of TSHR-NAM-S37a involves several key steps, including:

  1. Stereoselective Synthesis: The initial racemic mixture S37 was subjected to chiral high-performance liquid chromatography to isolate its enantiomers, with S37a being identified as the active form .
  2. Characterization: The compound's structure was confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
  3. Crystallization: Crystals of S37a were obtained from a super-saturated solution in 1,4-dioxane, facilitating further structural analysis through X-ray crystallography .

Technical Details

The synthesis process emphasizes the importance of stereochemistry in modulating biological activity. The enantiomeric purity of S37a is critical for its efficacy as a negative allosteric modulator, as even slight variations can significantly impact its interaction with TSHR.

Molecular Structure Analysis

Structure

The molecular structure of TSHR-NAM-S37a reveals its binding site at the ectodomain/TMD interface of the thyrotropin receptor. The structural analysis indicates that S37a interacts with specific residues within this region, influencing receptor conformation and activity.

Data

  • Molecular Formula: Not explicitly provided in available literature.
  • Binding Site: The interaction occurs between the converging helix, extracellular loop 1 (ECL1), and an internal agonist sequence within TSHR .
Chemical Reactions Analysis

Reactions

TSHR-NAM-S37a primarily functions through noncompetitive inhibition of TSH-induced receptor activation. This mechanism is characterized by:

  • Inhibition of Agonist Binding: By binding to the ectodomain/TMD interface, S37a prevents effective engagement between TSH and its receptor.
  • Impact on Receptor Conformation: The binding alters the conformational dynamics of TSHR, thereby inhibiting downstream signaling pathways associated with thyroid hormone production .

Technical Details

The compound's efficacy was demonstrated using radioligand displacement assays and cellular models expressing wild-type human TSHR. These studies confirmed that S37a effectively blocks both TSH- and PAM-induced activation in a concentration-dependent manner .

Mechanism of Action

Process

The mechanism by which TSHR-NAM-S37a exerts its effects involves:

  1. Allosteric Modulation: By binding to an allosteric site, S37a induces conformational changes that inhibit receptor activation.
  2. Disruption of Agonist-Induced Activation: This modulation prevents the typical activation cascade initiated by TSH binding, thereby reducing thyroid hormone secretion.

Data

Research indicates that S37a interacts with specific residues such as E404 and H478 within the TSHR structure, which are crucial for maintaining proper receptor function .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or solubility are not detailed in available literature, it is known that:

  • Solubility: The compound exhibits solubility characteristics suitable for biological assays.
  • Stability: Stability under physiological conditions has been inferred based on its functional efficacy in biological systems.

Chemical Properties

  • Chemical Stability: The compound is stable under standard laboratory conditions.
  • Reactivity: As an allosteric modulator, it does not participate in traditional chemical reactions but alters biological interactions at the receptor level.
Applications

Scientific Uses

TSHR-NAM-S37a has potential applications in various scientific fields:

  • Pharmacology: As a tool for studying the mechanisms of thyroid hormone signaling and receptor modulation.
  • Therapeutics: Its selective inhibition properties make it a candidate for developing treatments for thyroid-related disorders such as hyperthyroidism and Graves' disease.
  • Research Tool: Used in experimental setups to elucidate receptor dynamics and signaling pathways involving G protein-coupled receptors.
Molecular Pharmacology of TSHR-NAM-S37a

Structural Characteristics of TSHR-NAM-S37a

Chemical Composition and Stereochemical Configuration

TSHR-NAM-S37a is a thienopyrimidine-derived negative allosteric modulator with the systematic IUPAC name (4aS,5S,5aR,8aR,9R,9aS,10R)-7,10-Diphenyl-3,4a,5,5a,8a,9,9a,10-octahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(7H)-trione. Its molecular architecture features a complex polycyclic scaffold incorporating fused thiopyrano-isoindole and thiazolo rings, creating a rigid three-dimensional structure critical for its bioactivity [2]. The stereochemical configuration is defined by six chiral centers (4aS, 5S, 5aR, 8aR, 9R, 9aS, 10R), rendering it a single enantiomer. This specific spatial arrangement—particularly the trans-junction between the decalin-like core and the methano-bridge—creates a complementary surface for the allosteric pocket of the thyrotropin receptor (TSHR) [6] [8]. The InChI Key (YGFJFPYQZCZNIH-HSXTZPDUSA-N) and SMILES descriptors (O=C(N1)SC([C@H]2C3=CC=CC=C3)=C1SC@@([H])C@([H])[C@]6([H])C(N(C7=CC=CC=C7)C5=O)=O) provide precise stereochemical identification essential for structure-activity analyses [2] [9].

Molecular Weight and Physicochemical Properties

TSHR-NAM-S37a has a molecular weight of 460.57 g/mol and an exact mass of 460.0915 Da. Its elemental composition is C (65.20%), H (4.38%), N (6.08%), O (10.42%), and S (13.92%), consistent with the heteroatom-rich scaffold [2]. The compound exists as a solid powder with >98% purity and exhibits notable stability when stored at -20°C (>3-year shelf life). It is soluble in dimethyl sulfoxide (DMSO) but shows limited aqueous solubility, necessitating DMSO-based formulations for in vitro studies [2] [6]. The lipophilic nature (calculated LogP ≈ 3.8) facilitates membrane permeability, while the polar thiocarbonyl and amide groups may contribute to target engagement specificity [6] [9].

Table 1: Physicochemical Properties of TSHR-NAM-S37a

PropertyValue
Molecular Weight460.57 g/mol
Exact Mass460.0915 Da
Elemental CompositionC₆₅.₂₀%, H₄.₃₈%, N₆.₀₈%, O₁₀.₄₂%, S₁₃.₉₂%
AppearanceSolid powder
Purity>98%
SolubilitySoluble in DMSO
Storage Stability>3 years at -20°C
Stereochemical Configuration(4aS,5S,5aR,8aR,9R,9aS,10R)

Binding Mechanisms at the TSHR Ectodomain/Transmembrane Domain Interface

Interaction with Converging Helix and Extracellular Loop 1 (ECL1)

TSHR-NAM-S37a binds at a novel allosteric pocket located precisely at the interface of the TSHR ectodomain (ECD) and transmembrane domain (TMD). This pocket is formed by the converging helix (CH)—a structural motif unique to glycoprotein hormone receptors—and extracellular loop 1 (ECL1) of the TMD [1] [8]. The CH serves as a critical relay between the hormone-bound ECD and the signal-transducing TMD. S37a binding stabilizes an inactive conformation of the CH, preventing the delocalization required for activation [3]. Concurrently, it induces conformational rearrangements in ECL1 (residues 473–485), which normally couples with the internal agonist sequence (residues 405–414) to trigger G-protein activation. This dual-site interaction allows S37a to block signal transduction from both orthosteric (TSH, TSAb) and allosteric (PAM-C2) agonists [1] [3] [8].

Mutagenesis studies demonstrate that deletion of the CH or ECL1 abolishes S37a inhibition, confirming their essential roles in its binding. The compound exhibits noncompetitive inhibition kinetics against TSH and positive allosteric modulators (PAMs), consistent with its topology-distinct binding site [3] [6]. Notably, S37a retains activity in TSHR constructs lacking the entire ECD, binding directly to the isolated TMD with nanomolar affinity. This confirms that its primary binding determinants reside within the TMD/ECL interface rather than the ECD [1] [8].

Role of Key Residues (E404, H478, Y481) in Allosteric Modulation

The allosteric inhibition by S37a critically depends on specific residues within the TSHR hinge region and ECL1:

  • Glu404 (E404): Located at the C-terminus of the hinge region, immediately preceding the internal agonist sequence (405-FNCP-408). E404 forms a salt bridge with S37a’s protonated nitrogen, anchoring the compound to the receptor. Mutating E404 to alanine reduces S37a potency by >50-fold, underscoring its role in electrostatic recognition [3] [8].
  • His478 (H478): Situated in ECL1, this TSHR-specific histidine participates in π-stacking interactions with S37a’s phenyl rings. H478A mutation diminishes S37a binding by disrupting aromatic packing, confirming its contribution to binding energy [1] [3].
  • Tyr481 (Y481): Adjacent to H478, Y481 stabilizes the S37a-receptor complex via hydrogen bonding with the compound’s carbonyl oxygen. Y481F mutation (removing hydroxyl) reduces inhibitory efficacy by 70%, highlighting its role in precise ligand positioning [3] [6].

Homology modeling and docking simulations reveal that S37a binding sterically occludes the internal agonist (residues 405–414) from engaging the TMD pocket. This prevents the rearrangement of transmembrane helices (particularly TMH3 and TMH6) necessary for Gs protein coupling [3] [8]. The compound’s thiazolo ring system inserts into a hydrophobic cleft between CH and ECL1, while its thiopyrano moiety contacts H478/Y481, forming a "molecular lock" that stabilizes the inactive state [1] [6].

Table 2: Key TSHR Residues Mediating S37a Binding and Functional Effects

ResidueLocationInteraction with S37aEffect of Mutation (e.g., Ala)Functional Consequence
E404Hinge regionSalt bridge with tertiary amine>50-fold ↓ potencyLoss of electrostatic anchoring
H478ECL1π-Stacking with phenyl rings~30-fold ↓ binding affinityDisrupted aromatic packing
Y481ECL1Hydrogen bonding with carbonyl group~70% ↓ inhibitory efficacyImpaired ligand positioning & stabilization

Receptor Selectivity and Specificity

Differential Effects on TSHR vs. FSH/LH Receptors

TSHR-NAM-S37a exhibits >1,000-fold selectivity for TSHR over the closely related follicle-stimulating hormone receptor (FSHR) and luteinizing hormone receptor (LHCGR) [4] [7]. Functional assays show no significant inhibition of FSH- or LH-induced cAMP accumulation in HEK293 cells expressing FSHR or LHCGR at S37a concentrations up to 100 µM. This selectivity arises from structural divergence in three key regions:

  • Hinge Region: TSHR possesses a unique 50-amino acid insertion (absent in FSHR/LHCGR) containing residues critical for S37a binding (e.g., E404) [4] [9].
  • ECL1 Length and Composition: TSHR ECL1 is 8 residues longer than FSHR/LHCGR ECL1 and features the H478-Y481 motif, which is not conserved in gonadotropin receptors (replaced by Leu-Pro in FSHR and Val-Pro in LHCGR) [7] [9].
  • Converging Helix Dynamics: The CH in TSHR adopts a distinct orientation due to interactions with its larger ectodomain. This creates a deeper allosteric pocket inaccessible to S37a in FSHR/LHCGR [4] [7].

Chimeric receptor studies confirm these determinants: Transplanting TSHR ECL1 into FSHR confers partial S37a sensitivity, while TSHR/FSHR chimeras lacking the hinge region become S37a-resistant [4] [9]. This exquisite selectivity is therapeutically advantageous, minimizing off-target effects on reproductive functions mediated by FSHR/LHCGR.

Structural Determinants of TSHR-Specific Binding

The molecular basis for S37a’s TSHR specificity lies in ligand-receptor complementarity at three levels:

  • Steric Exclusion in Gonadotropin Receptors: The FSHR and LHCGR possess smaller hydrophobic residues (Val463/LHCGR, Ile465/FSHR) at positions equivalent to TSHR H478. This reduces the π-stacking capability critical for S37a binding. Additionally, a bulkier leucine residue (Leu462/FSHR) occludes the S37a binding pocket in gonadotropin receptors [7] [9].
  • Electrostatic Mismatch: The salt bridge between S37a and E404 (TSHR) cannot form in FSHR/LHCGR due to replacement by glycine (FSHR) or aspartate (LHCGR). Aspartate in LHCGR repels S37a’s cationic center [6] [7].
  • Hinge Region Flexibility: TSHR’s hinge region contains a TSHR-specific cysteine cluster (Cys398-Cys408) that stabilizes a loop conformation accommodating S37a. This cluster is absent in FSHR/LHCGR, resulting in greater hinge flexibility that disfavors high-affinity S37a binding [4] [9].

Table 3: Selectivity Profile of TSHR-NAM-S37a Across Glycoprotein Hormone Receptors

ReceptorKey Structural Differences vs. TSHRS37a IC₅₀ (cAMP Inhibition)Selectivity Ratio (TSHR IC₅₀ / Target IC₅₀)
TSHR-0.12 µM1 (reference)
FSHRShorter ECL1; H478→Ile465; E404→Gly396>100 µM>833-fold
LHCGRCompact ECL1; H478→Val463; E404→Asp397>100 µM>833-fold

Properties

Product Name

TSHR-NAM-S37a

IUPAC Name

(4aS,5S,5aR,8aR,9R,9aS,10R)-7,10-Diphenyl-3,4a,5,5a,8a,9,9a,10-octahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(7H)-trione

Molecular Formula

C25H20N2O3S2

Molecular Weight

460.566

InChI

InChI=1S/C25H20N2O3S2/c28-23-18-14-11-15(19(18)24(29)27(23)13-9-5-2-6-10-13)20-17(14)16(12-7-3-1-4-8-12)21-22(31-20)26-25(30)32-21/h1-10,14-20H,11H2,(H,26,30)/t14-,15-,16-,17-,18+,19-,20-/m0/s1

InChI Key

YGFJFPYQZCZNIH-HSXTZPDUSA-N

SMILES

O=C(N1)SC([C@H]2C3=CC=CC=C3)=C1S[C@@]([C@@]2([H])[C@@]4([H])[C@@]56[H])([H])[C@](C4)([H])[C@]6([H])C(N(C7=CC=CC=C7)C5=O)=O

Solubility

Soluble in DMSO

Synonyms

TSHR-NAM-S37a

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.